molecular formula C21H23BrN4O4S B2735132 (E)-N-(2-(2-(3-bromobenzylidene)hydrazinyl)-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 391895-93-5

(E)-N-(2-(2-(3-bromobenzylidene)hydrazinyl)-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2735132
CAS RN: 391895-93-5
M. Wt: 507.4
InChI Key: UYLWADKJRNHZJC-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Piperidines, which are part of the structure of this compound, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Synthetic Approaches and Characterization

  • Compounds with complex structures, including those with benzylidene, hydrazinyl, and piperidin-ylsulfonyl groups, are synthesized and characterized through various chemical reactions. For example, the synthesis of non-peptide CCR5 antagonists involves multistep chemical processes, including elimination, reduction, and bromination reactions, followed by structural characterization using NMR, MS, and other spectroscopic techniques (Bi, 2014).

Applications in Medicinal Chemistry

  • Some derivatives are investigated for their potential as CCR5 antagonists, a class of compounds of interest for their role in HIV-1 infection prevention. The structural features critical for this activity include sulfonyl, benzylidene, and piperidine components, which are synthesized and then evaluated for biological activity (De-ju, 2015).

Photodynamic Therapy Applications

  • The design of compounds for photodynamic therapy, particularly those that can generate singlet oxygen, is an area of active research. Compounds with specific substituents, such as benzenesulfonamide derivatives containing Schiff base, demonstrate potential for cancer treatment through their photophysical and photochemical properties (Pişkin, Öztürk, & Canpolat, 2020).

Antimicrobial and Antioxidant Activities

  • Research into sulfonyl hydrazones and piperidine derivatives explores their potential for antimicrobial and antioxidant applications. These studies involve the synthesis of novel compounds, followed by screening for biological activities, providing insights into the structure-activity relationships that govern their efficacy (Karaman et al., 2016).

properties

IUPAC Name

N-[2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN4O4S/c22-18-6-4-5-16(13-18)14-24-25-20(27)15-23-21(28)17-7-9-19(10-8-17)31(29,30)26-11-2-1-3-12-26/h4-10,13-14H,1-3,11-12,15H2,(H,23,28)(H,25,27)/b24-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLWADKJRNHZJC-ZVHZXABRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)NN=CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)N/N=C/C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(2-(3-bromobenzylidene)hydrazinyl)-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide

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